2-Amino-3-hydroxybenzonitrile

Overview

Description

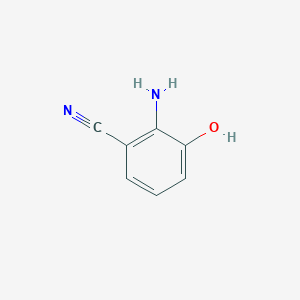

2-Amino-3-hydroxybenzonitrile (AHBN) is an organic compound that contains amino and hydroxyl functional groups along with a benzonitrile group . It is a brownish-yellow solid .

Molecular Structure Analysis

The molecular formula of 2-Amino-3-hydroxybenzonitrile is C7H6N2O . Its InChI code is 1S/C7H6N2O/c8-4-5-2-1-3-6(10)7(5)9/h1-3,10H,9H2 .Physical And Chemical Properties Analysis

2-Amino-3-hydroxybenzonitrile has a molecular weight of 134.14 g/mol . It is a brownish-yellow solid .Scientific Research Applications

Synthesis of Advanced Coatings

2-Amino-3-hydroxybenzonitrile: is a precursor in the synthesis of benzoguanamine , which is used in the production of advanced coatings . These coatings are known for their thermal stability and are used in a variety of industrial applications, including automotive and aerospace industries, where durable and resistant surfaces are required.

Green Chemistry

2-Amino-3-hydroxybenzonitrile: is involved in green chemistry applications, where it is used as an intermediate in the synthesis of benzonitrile derivatives through eco-friendly processes . This approach minimizes the use of toxic solvents and promotes the use of renewable resources.

Optoelectronic Devices

2-Amino-3-hydroxybenzonitrile: may contribute to the field of optoelectronics by serving as a component in the development of sensors and other devices that require specific electronic and optical properties .

Interstellar Chemistry

Interestingly, compounds similar to 2-Amino-3-hydroxybenzonitrile have been detected in space, providing insights into the chemistry of the interstellar medium. This has implications for our understanding of the origins of life and the synthesis of organic molecules in space .

properties

IUPAC Name |

2-amino-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-2-1-3-6(10)7(5)9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWWVLVYSOCRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579287 | |

| Record name | 2-Amino-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

211172-52-0 | |

| Record name | 2-Amino-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)